molecular formula C13H8N4O4S B2894541 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941892-31-5

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2894541
CAS No.: 941892-31-5
M. Wt: 316.29
InChI Key: QPUSITKQBFAHIW-UHFFFAOYSA-N
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Description

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. Common synthetic methods include:

    Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The thiophene moiety can be introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzamide and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products

    Reduction: Formation of 3-amino-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Scientific Research Applications

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of the nitrobenzamide core with the thiophene-oxadiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-11(8-3-1-4-9(7-8)17(19)20)14-13-16-15-12(21-13)10-5-2-6-22-10/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUSITKQBFAHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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